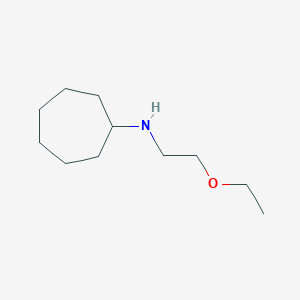
4-(2-Chloro-6-fluorophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-6-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . This compound belongs to the class of azetidinones, which are characterized by a four-membered lactam ring. Azetidinones are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-(2-Chloro-6-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions include various substituted azetidinones and their derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-fluorophenyl)azetidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial cell wall synthesis, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloro-6-fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
Ezetimibe: A well-known azetidinone used as a cholesterol-lowering agent.
Spiro-azetidin-2-one derivatives: These compounds have similar structural features but may exhibit different biological activities.
Azetidine-2,3’-indoline derivatives: These compounds are studied for their anticancer properties and have a different substitution pattern on the azetidinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H7ClFNO |
|---|---|
Molekulargewicht |
199.61 g/mol |
IUPAC-Name |
4-(2-chloro-6-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7ClFNO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI-Schlüssel |
GOEPCANUTKGSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)C2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


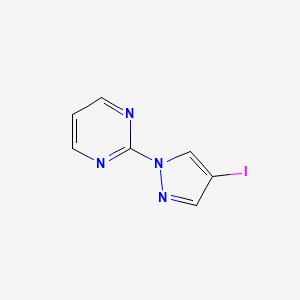

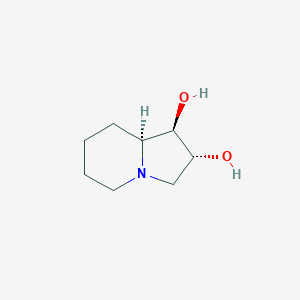
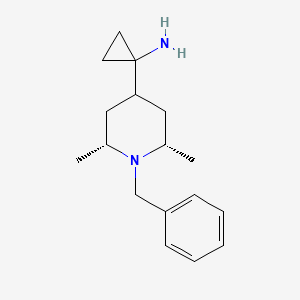
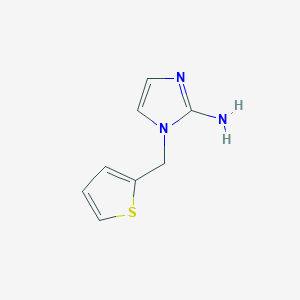



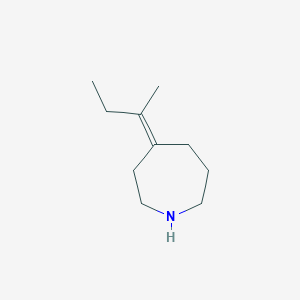
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)
